molecular formula C26H31N3O5S B2854717 1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate CAS No. 1110931-10-6

1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate

Cat. No.: B2854717
CAS No.: 1110931-10-6
M. Wt: 497.61
InChI Key: NNIOXQKBVANQRD-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a cyclohexyl group, a carbamoyl group, an ethyl group, and a sulfamoyl group. These groups are common in many organic compounds and can participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Cyclohexane, for example, can exist in a “chair” conformation, which is a specific type of spatial arrangement of the atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, benzylic halides, which are similar to some parts of this compound, can undergo SN1 or SN2 reactions .

Properties

IUPAC Name

[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-[methyl-(4-methylphenyl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-19-11-13-22(14-12-19)29(4)35(32,33)23-10-8-9-21(17-23)25(31)34-20(2)24(30)28(3)26(18-27)15-6-5-7-16-26/h8-14,17,20H,5-7,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIOXQKBVANQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC(C)C(=O)N(C)C3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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